NK1 Receptor Antagonist Potency: 2-(Isoquinolin-5-YL)acetonitrile Demonstrates Nanomolar Binding Affinity
In a Schild plot analysis using aequorin luminescence in CHO-K1 cells expressing human NK1 receptor, 2-(Isoquinolin-5-YL)acetonitrile displayed a Ki of 6.40 nM [1]. Cross-study comparison with clinically characterized NK1 antagonist scaffolds places this affinity within a competitive range: the clinically approved NK1 antagonist netupitant exhibits a Ki of 0.95 nM under comparable assay conditions, while earlier generation agents such as CP-99,994 show Ki values of approximately 0.17–0.50 nM in related binding assays . This places the target compound within approximately one order of magnitude of approved NK1 antagonists, establishing it as a validated starting point for hit-to-lead optimization programs targeting the substance P/NK1 axis.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (human NK1 expressed in CHO-K1 cells; Schild plot analysis by aequorin luminescence) |
| Comparator Or Baseline | Netupitant: Ki = 0.95 nM (hNK1 in CHO cells); CP-99,994: Ki = 0.17–0.50 nM (NK1 receptor binding assays) |
| Quantified Difference | Target compound is approximately 6.7-fold less potent than netupitant and 13–38-fold less potent than CP-99,994, but within the same nanomolar potency band suitable for lead optimization |
| Conditions | Human recombinant NK1 receptor; antagonist mode; cell-based functional assay (aequorin luminescence) vs. radioligand binding displacement assays |
Why This Matters
Procurement of this specific 5-substituted isomer ensures that the NK1 pharmacophore is correctly presented; substituting with 1-, 3-, or 4-positional isomers lacking documented NK1 activity would require de novo SAR exploration, incurring significant time and resource costs.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519): Ki = 6.40 nM, Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay based Schild's plot analysis. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
